molecular formula C3H9B B1602552 Trimethylboron-d9 CAS No. 6063-55-4

Trimethylboron-d9

Cat. No. B1602552
Key on ui cas rn: 6063-55-4
M. Wt: 64.97 g/mol
InChI Key: WXRGABKACDFXMG-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394792B2

Procedure details

2,2-dimethyl-N-pyridin-4-yl-propionamide (1.6 g, 8.977 mol) was dissolved in anhydrous tetrahydrofuran (20 ml) under nitrogen atmosphere and then cooled to −780, and then 2.5M solution of n-butyl lithium (n-BuLi) in n-hexane (9 ml, 22.443 mmol) was added thereto dropwise and then stirred at 0□ for 2.5 hours until yellow crystals were formed. After cooling the reaction mixture to −78□, trimethylboron (2.5 ml, 22.443 mmol) was added thereto dropwise for 10 minutes, and the temperature was raised slowly up to □0. After stirring for 2 hours, acetic acid (1.9 ml) and 30% w/w aqueous solution of hydrogen peroxide were added dropwise to the reaction solution at 0□, and then after stirring for 30 minutes, water (1 ml) was added thereto dropwise and then stirred at room temperature for 18 hours. Water was added and the mixture was evaporated under reduced pressure, and the residue was extracted by using water and 10% isopropanol/chloroform. The combined organic layer was treated with active carbon and the filtrate was washed with saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of dichloromethane:methanol=20:1. The fractions containing the product were collected and evaporated to obtain white solid (1.16 g, 67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:4].C([Li])CCC.CCCCCC.CB(C)C.[OH:29]O>O1CCCC1.O.C(O)(=O)C>[OH:29][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
1.9 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(C(=O)NC1=CC=NC=C1)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
CB(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
dropwise and then stirred at 0□ for 2.5 hours until yellow crystals
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −780
CUSTOM
Type
CUSTOM
Details
were formed
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
dropwise for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised slowly up to □0
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
after stirring for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
dropwise and then stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted
ADDITION
Type
ADDITION
Details
The combined organic layer was treated with active carbon
WASH
Type
WASH
Details
the filtrate was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with a solvent of dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC=1C=NC=CC1NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.